

Quizalofop-P mode of action ACCase inhibitor

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Compound Focus: Quizalofop-P

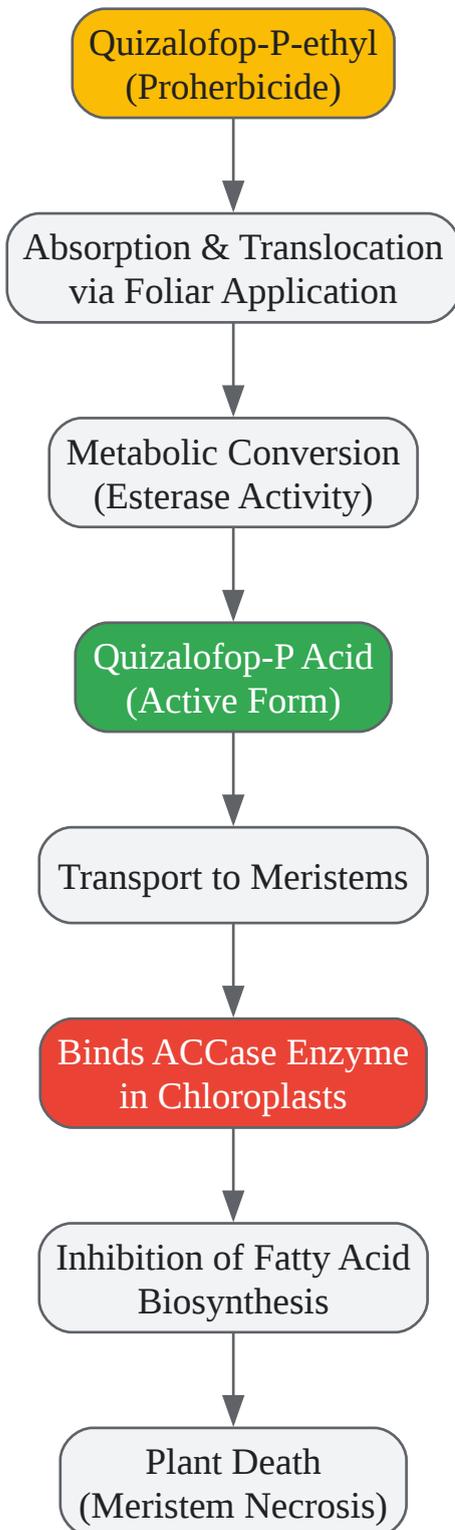
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Biochemical Mechanism of Action

The following diagram illustrates the core process of how **quizalofop-P-ethyl** controls susceptible plants.



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The detailed, step-by-step mechanism is as follows:

- **Application and Uptake:** **Quizalofop-P**-ethyl is applied as a foliar spray and is absorbed through the leaf cuticle [1].
- **Metabolic Activation:** Once inside the plant, it is systemically translocated. The inactive "proherbicide" (the ethyl ester) is rapidly converted into its biologically active form, **quizalofop-P acid**, primarily through enzymatic cleavage [1] [2].
- **Target Binding and Inhibition:** The active **quizalofop-P** acid is transported to meristematic tissues. There, it binds reversibly and non-competitively to the **carboxyl transferase (CT) domain** of the homomeric ACCase enzyme located in the chloroplasts of grass plants [3] [1].
- **Physiological Effect:** By inhibiting ACCase, the herbicide blocks the carboxylation of acetyl-CoA to malonyl-CoA. This is the first committed step in *de novo* fatty acid biosynthesis. The subsequent depletion of lipids and phospholipids essential for building new cell membranes leads to the arrest of plant growth, meristem necrosis, and ultimately, plant death [3] [4] [5].

Structural Basis of Inhibition and Resistance

The selectivity of **quizalofop-P** and other "FOP" herbicides stems from fundamental differences in the ACCase enzyme between plants. Grasses (Poaceae family) possess a homomeric form of ACCase in their plastids that is highly sensitive to these inhibitors. In contrast, most dicotyledonous plants have a heteromeric form of ACCase that is naturally insensitive, allowing for the herbicide's selective use in broadleaf crops [3] [5].

Target-Site Resistance (TSR) Mutations

Repeated use of ACCase inhibitors imposes strong selection pressure, leading to resistant weed populations via target-site mutations. These are amino acid substitutions in the CT domain of the ACCase gene that reduce the herbicide's binding affinity.

The table below summarizes key resistance-conferring mutations and their documented cross-resistance patterns to different herbicide classes [3] [1] [4].

Amino Acid Substitution	Cross-Resistance Pattern	Reported Species
Ile-2041-Asn	Confers resistance to APPs ("FOPs"), but not to CHDs ("DIMs") or PPZs ("DENS") [4].	<i>Polypogon fugax</i> [4]

Amino Acid Substitution	Cross-Resistance Pattern	Reported Species
Asp-2078-Gly	Confers cross-resistance to APPs, CHDs, and PPZs (pinoxaden) [4].	<i>Polypogon fugax</i> , <i>Phalaris brachystachys</i> [3] [4]
Trp-1999-Ser	Confers resistance to fenoxaprop-P-ethyl and pinoxaden [4].	<i>Polypogon fugax</i> [4]
Ile-1781-Leu & Asp-2078-Gly	Combination confers cross-resistance to APPs, CHDs, and PPZs [3].	<i>Phalaris brachystachys</i> [3]
A2004V (in wheat)	Confers high resistance to quizalofop, but causes negative cross-resistance (increased sensitivity) to haloxyfop [1].	Wheat (CoAXium system) [1]

Structural and Modeling Insights

Biochemical and structural studies provide a mechanistic understanding of how these mutations confer resistance. Research on the A2004V mutation in wheat revealed that the substitution of alanine with the slightly larger valine residue reduces the volume of the herbicide-binding pocket. This steric hindrance physically impedes the binding of quizalofop, thereby conferring resistance. Interestingly, this specific change can enhance the binding of other herbicides like haloxyfop, leading to negative cross-resistance [1].

Experimental Protocols for Mechanism Study

For researchers investigating the action and resistance of ACCase inhibitors, the following methodologies are foundational.

Whole-Plant Dose-Response Assays

This protocol determines the resistance level (e.g., GR₅₀) of a plant population *in vivo*.

- **Objective:** To quantify the resistance level of a putative resistant (R) population compared to a susceptible (S) standard [4].
- **Procedure:**
 - **Plant Material:** Grow R and S biotypes under controlled greenhouse conditions.
 - **Herbicide Treatment:** Apply a range of **quizalofop-P**-ethyl doses to plants at a specific growth stage (e.g., 3-5 leaf stage).
 - **Data Collection:** After 21-28 days, harvest shoots and measure fresh or dry weight.
 - **Data Analysis:** Fit weight data (as a percentage of the untreated control) to a regression model (e.g., a log-logistic model) to calculate the **GR₅₀** (herbicide dose causing 50% growth reduction) and the **Resistance Index (RI)** [3] [4].

In Vitro ACCase Enzyme Activity Assay

This protocol measures the direct effect of the herbicide on the ACCase enzyme extracted from plants.

- **Objective:** To determine the I_{50} (concentration causing 50% enzyme inhibition) and confirm target-site resistance [1].
- **Procedure:**
 - **Enzyme Extraction:** Homogenize fresh leaf tissue from R and S plants in an extraction buffer, followed by centrifugation to obtain a soluble protein extract [1].
 - **Enzyme Activity Measurement:** The assay measures the incorporation of ^{14}C -bicarbonate into an acid-stable product (malonyl-CoA). The reaction mixture includes tissue extract, assay buffer, ATP, acetyl-CoA, MgCl_2 , and ^{14}C - NaHCO_3 [3].
 - **Herbicide Inhibition:** Include the active form (**quizalofop-P** acid) at a series of concentrations in the assay.
 - **Data Analysis:** Calculate ACCase activity as nmol malonyl-CoA formed per mg protein per minute. Fit the data to a regression model to determine the I_{50} value for the R and S biotypes [1].

Molecular Analysis for Target-Site Mutations

This protocol identifies specific nucleotide mutations conferring TSR.

- **Objective:** To detect known resistance-endowing mutations in the ACCase gene [4].
- **Procedure:**
 - **DNA Extraction:** Isolate genomic DNA from leaf tissue.
 - **PCR Amplification:** Amplify a region of the ACCase gene encompassing known mutation sites (e.g., codons 1781, 1999, 2027, 2041, 2078, 2088, 2096) using specific primers [3] [4].

- **Mutation Detection:**

- **Sequencing:** Directly sequence the PCR products and align them with reference sequences from susceptible biotypes to identify amino acid substitutions [3] [4].
- **dCAPS Assay:** For high-throughput screening, a derived Cleaved Amplified Polymorphic Sequence (dCAPS) protocol can be developed. This method uses specially designed primers and restriction enzymes to distinguish between mutant and wild-type alleles [4].

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